molecular formula C10H24O3Sn B14529353 Methyltris[(propan-2-yl)oxy]stannane CAS No. 62720-39-2

Methyltris[(propan-2-yl)oxy]stannane

Cat. No.: B14529353
CAS No.: 62720-39-2
M. Wt: 311.01 g/mol
InChI Key: XOAVKYCZOIJLHV-UHFFFAOYSA-N
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Description

Methyltris[(propan-2-yl)oxy]stannane is an organotin compound characterized by a central tin (Sn) atom bonded to a methyl group and three isopropoxy (propan-2-yloxy) substituents. Its molecular formula is C10H24O3Sn, reflecting the combination of these functional groups. Organotin compounds like this are historically significant in industrial applications, including use as catalysts, stabilizers in plastics, and biocides. However, their toxicity profiles vary significantly depending on substituents, necessitating careful handling and regulatory oversight .

Properties

CAS No.

62720-39-2

Molecular Formula

C10H24O3Sn

Molecular Weight

311.01 g/mol

IUPAC Name

methyl-tri(propan-2-yloxy)stannane

InChI

InChI=1S/3C3H7O.CH3.Sn/c3*1-3(2)4;;/h3*3H,1-2H3;1H3;/q3*-1;;+3

InChI Key

XOAVKYCZOIJLHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)O[Sn](C)(OC(C)C)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyltris[(propan-2-yl)oxy]stannane can be synthesized through the reaction of tin(IV) chloride (SnCl4) with isopropanol (C3H8O) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds as follows:

SnCl4+3C3H8O+CH3MgBrC10H24O3Sn+3HCl+MgBrCl\text{SnCl}_4 + 3\text{C}_3\text{H}_8\text{O} + \text{CH}_3\text{MgBr} \rightarrow \text{C}_{10}\text{H}_{24}\text{O}_3\text{Sn} + 3\text{HCl} + \text{MgBrCl} SnCl4​+3C3​H8​O+CH3​MgBr→C10​H24​O3​Sn+3HCl+MgBrCl

The reaction is typically carried out under an inert atmosphere to prevent the oxidation of the tin compound .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyltris[(propan-2-yl)oxy]stannane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyltris[(propan-2-yl)oxy]stannane has several scientific research applications:

Mechanism of Action

The mechanism of action of methyltris[(propan-2-yl)oxy]stannane involves its interaction with various molecular targets. The compound can form complexes with proteins and enzymes, altering their activity. It can also interact with cellular membranes, affecting their integrity and function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

Methyltris(methylisobutylketoxime)silane
  • Molecular Formula : C19H39N3O3Si
  • Central Atom : Silicon (Si)
  • Substituents : Methyl group and three methylisobutylketoxime groups.
  • Applications : Used as a crosslinking agent in silicone polymers and adhesives due to its moisture-curing properties.
  • Key Differences : The substitution of tin with silicon reduces toxicity but limits catalytic activity. The ketoxime groups enhance stability against hydrolysis compared to alkoxy groups in the stannane analogue .
b. Stannane, [[1-methyl-2-oxo-2-[(tributylplumbyl)oxy]ethyl]thio]triphenyl-* (CAS: 61645-15-6)
  • Molecular Formula: Not explicitly provided (complex structure with Sn, Pb, and sulfur).
  • Central Atom : Tin (Sn) with additional lead (Pb)-containing substituents.
  • Substituents : Triphenyl groups, a sulfur-linked ethyl chain, and a tributylplumbyl moiety.
  • Applications: Likely used in specialized organometallic synthesis or catalysis.
  • Key Differences : The inclusion of lead increases toxicity and environmental persistence. The sulfur and Pb-containing groups introduce redox activity absent in Methyltris[(propan-2-yl)oxy]stannane .
c. Tributyltin Oxide (General Reference)
  • Molecular Formula : C24H54OSn2
  • Central Atom : Tin (Sn).
  • Substituents : Three butyl groups and an oxide bridge.
  • Applications : Historically used as a biocide in marine antifouling paints.

Comparative Properties Table

Compound Central Atom Substituents Applications Toxicity Profile
This compound Sn Methyl + 3 isopropoxy Catalysis, polymer stabilizers Moderate (organotin class hazard)
Methyltris(methylisobutylketoxime)silane Si Methyl + 3 ketoxime Silicone crosslinking, adhesives Low (limited data)
61645-15-6 (Stannane derivative) Sn Triphenyl + Pb-containing groups Specialized synthesis High (Pb and Sn toxicity)
Tributyltin Oxide Sn 3 butyl + oxide bridge Biocides (historically) Very high (ecotoxic)

Research Findings and Hazards

  • Toxicological Data: Limited toxicological studies exist for this compound, but organotin compounds generally exhibit neurotoxic and immunotoxic effects. Substituted alkoxy groups may reduce bioavailability compared to alkyl derivatives .
  • Regulatory Status: Not explicitly listed in GHS/CLP regulations cited in , but organotins often face restrictions under REACH and EPA guidelines .

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